
4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline
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Overview
Description
4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloromethanesulfonyl group, two nitro groups, and a diethylamino group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline typically involves multiple steps. One common method includes the nitration of N,N-diethylaniline to introduce the nitro groups, followed by the chloromethanesulfonylation of the resulting compound. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chloromethanesulfonylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N,N-diethyl-2,6-diaminoaniline derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloromethanesulfonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitrobenzene
- 4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitroaniline
- 4-(Chloromethanesulfonyl)-N,N-diethyl-2,6-dinitrobenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
61496-70-6 |
---|---|
Molecular Formula |
C11H14ClN3O6S |
Molecular Weight |
351.76 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-N,N-diethyl-2,6-dinitroaniline |
InChI |
InChI=1S/C11H14ClN3O6S/c1-3-13(4-2)11-9(14(16)17)5-8(22(20,21)7-12)6-10(11)15(18)19/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
HNFRWCBIEPENJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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